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Application Notes and Protocols for Chelidonine as a Natural Pesticide in Agriculture

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Compound of Interest		
Compound Name:	Chelidonine	
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Introduction

Chelidonine, a benzophenanthridine alkaloid isolated from the greater celandine (Chelidonium majus), has demonstrated significant potential as a natural pesticide for agricultural applications. Its insecticidal and fungicidal properties, coupled with its biodegradable nature, present a promising alternative to synthetic pesticides. These application notes provide a comprehensive overview of the current knowledge on chelidonine's use in agriculture, including its mechanisms of action, efficacy data, and detailed protocols for its extraction, formulation, and application.

Mechanism of Action

Chelidonine's primary mode of action as an insecticide is the inhibition of the enzyme acetylcholinesterase (AChE) in the insect nervous system.[1][2] AChE is responsible for breaking down the neurotransmitter acetylcholine, which plays a crucial role in nerve impulse transmission. By inhibiting AChE, **chelidonine** causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[3]

Additionally, studies have shown that alkaloids from Chelidonium majus, including **chelidonine**, can act as antifeedants and disrupt the digestive processes of insects by inhibiting digestive enzymes such as α -amylase, lipase, and total protease.[4]



As a fungicide, **chelidonine** and related alkaloids have been shown to inhibit the mycelial growth of various plant pathogenic fungi.[1] The exact mechanism of its antifungal action is still under investigation but is thought to involve the disruption of cell membrane integrity and key metabolic processes.

Efficacy Data

The following tables summarize the available quantitative data on the efficacy of **chelidonine** and Chelidonium majus extracts against various agricultural pests and pathogens. It is important to note that efficacy can vary depending on the formulation, application method, and environmental conditions. Further research is needed to establish a broader spectrum of activity against a wider range of agricultural pests.

Table 1: Insecticidal Efficacy of **Chelidonine** and Related Alkaloids



Target Pest	Active Compound(s)	Bioassay Type	Efficacy Metric	Value	Citation(s)
Gypsy Moth (Lymantria dispar)	Sanguinarine, Chelidonine, Berberine hydrochloride	Larval Bioassay	LD50	Sanguinarine: 4.963 μ g/larva	[4]
Order of Toxicity	Sanguinarine > Chelidonine > Berberine hydrochloride	[4]			
Two-spotted Spider Mite (Tetranychus urticae)	Alkaloidal Extract of Zanthoxylum schreberi	Adult Female Bioassay	Mortality	> 40% at 2% w/w	[5]
Repellency	90% at 2% w/w	[5]			
IC50 (AChE)	< 6 μM	[5]	_		
Whitefly (Bemisia tabaci)	Imidacloprid (for comparison)	Adult Bioassay	LC50	6.6 ppm	[6]
Diafenthiuron (for comparison)	Adult Bioassay	LC50	22.59 ppm	[6]	

Table 2: Fungicidal Efficacy of Chelidonine and Chelidonium majus Extracts



Target Pathogen	Active Compound(s)	Efficacy Metric	Value	Citation(s)
Botrytis cinerea	Enriched Chelidonine Products	EC50	0.43 mg/mL	[7]
Chelidonine Standard	EC50	0.77 mg/mL	[7]	
Crude C. majus Extracts	EC50	3.24 mg/mL	[7]	_
Fusarium oxysporum f. sp. cubense	C. majus Extracts	Growth Inhibition	Very Sensitive	[8]
Fusarium culmorum & F. graminearum	C. majus Extracts	Growth Inhibition	Quite Resistant	[8]
Rhizoctonia solani	Paeonol (for comparison)	EC50	44.83 μg/mL	[9]
Compound 4I (for comparison)	EC50	5.21 μg/mL	[10]	

Experimental Protocols Protocol for Preparation of Chelidonium majus Alkaloid Extract

This protocol describes a general method for the solvent extraction of alkaloids from Chelidonium majus.[11][12][13]

Materials:

- Dried and powdered aerial parts of Chelidonium majus
- Methanol or Ethanol (85%)



- Soxhlet apparatus
- Rotary evaporator
- Sulfuric acid (2%)
- Ammonium hydroxide (25%)
- Chloroform
- Anhydrous sodium sulfate
- Filter paper
- · Beakers, flasks, and separatory funnel

Procedure:

- Place 100g of powdered Chelidonium majus plant material into the thimble of a Soxhlet apparatus.
- Extract the plant material with 500 mL of 85% methanol for 24 hours.
- Concentrate the resulting extract to approximately half its volume using a rotary evaporator.
- Acidify the concentrated extract to pH 2 with 2% sulfuric acid.
- Transfer the acidified extract to a separatory funnel and wash with chloroform to remove non-alkaloidal compounds. Discard the chloroform layer.
- Basify the aqueous layer to pH 9-10 with 25% ammonium hydroxide.
- Extract the alkaloids from the basified aqueous layer by partitioning three times with an equal volume of chloroform.
- Combine the chloroform extracts and dry over anhydrous sodium sulfate.
- Filter the chloroform extract and evaporate to dryness under reduced pressure to obtain the crude alkaloid extract.



• Store the crude alkaloid extract in a cool, dark place.

Protocol for Formulation of a Chelidonine-Based Botanical Insecticide

This protocol provides a basic framework for formulating a **chelidonine**-based insecticide. The concentrations of adjuvants may need to be optimized for specific applications.[4][14][15][16]

Materials:

- Crude alkaloid extract from Chelidonium majus (from Protocol 3.1)
- Water
- Emulsifier (e.g., Sodium dodecyl benzene sulfonate)
- Dispersant (e.g., Sodium lignosulfonate)
- Sticker/Spreader (e.g., non-ionic surfactant like Tween 80 or an organosilicone adjuvant)
- Stabilizer (e.g., antioxidant such as Tert-butyl hydroquinone)
- pH buffer (if necessary)

Procedure:

- Dissolve a predetermined amount of the crude alkaloid extract in a small amount of a suitable organic solvent if necessary to ensure miscibility.
- In a separate container, prepare the aqueous phase by adding the emulsifier, dispersant, and sticker/spreader to water.
- Slowly add the alkaloid solution to the aqueous phase while continuously stirring to form a stable emulsion.
- Add the stabilizer to the formulation and continue to stir.



- Measure the pH of the final formulation and adjust with a suitable buffer if necessary to ensure stability and optimal efficacy.
- Store the formulated pesticide in a sealed, opaque container in a cool, dark place.

Protocol for Laboratory Bioassay of Insecticidal Activity (Leaf Dip Method)

This protocol is a standard method for evaluating the contact toxicity of a pesticide against foliar-feeding insects.

Materials:

- Formulated chelidonine pesticide (from Protocol 3.2)
- Target insect species (e.g., aphids, whiteflies)
- Host plant leaves
- Petri dishes
- · Filter paper
- Distilled water (for control)
- Fine brush

Procedure:

- Prepare a series of dilutions of the formulated **chelidonine** pesticide in distilled water.
- Dip host plant leaves into each test solution for 10-30 seconds, ensuring complete coverage.
- Allow the leaves to air dry.
- Place a piece of moistened filter paper in the bottom of each Petri dish.
- Place one treated leaf in each Petri dish.



- Using a fine brush, carefully transfer a known number of insects (e.g., 20-30 adult aphids)
 onto each treated leaf.
- Seal the Petri dishes and incubate them under controlled conditions (temperature, humidity, and photoperiod) suitable for the target insect.
- Assess insect mortality at 24, 48, and 72 hours after treatment.
- Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula.
- Determine the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

Protocol for Field Efficacy Trial

This protocol outlines the general steps for conducting a field trial to evaluate the efficacy of a **chelidonine**-based pesticide under agricultural conditions.[10][17][18]

Experimental Design:

- Select a suitable field with a natural infestation of the target pest or pathogen.
- Use a randomized complete block design with a minimum of three replications for each treatment.
- Include an untreated control and a standard commercial pesticide for comparison.
- Plot size should be appropriate for the crop and application method.

Application:

- Calibrate the spray equipment to ensure accurate and uniform application of the treatments.
- Apply the formulated chelidonine pesticide at different rates (e.g., L/ha) based on preliminary lab bioassay results.
- Apply treatments at the appropriate time of day and stage of pest/pathogen development for maximum efficacy.



• Record environmental conditions (temperature, humidity, wind speed) during application.

Data Collection:

- Assess the pest population or disease severity before and at regular intervals after treatment (e.g., 3, 7, and 14 days).
- Use appropriate sampling methods to quantify pest numbers (e.g., insect counts per leaf) or disease incidence/severity (e.g., percentage of leaf area infected).
- Assess for any signs of phytotoxicity on the treated plants.
- At the end of the growing season, measure crop yield and quality parameters.

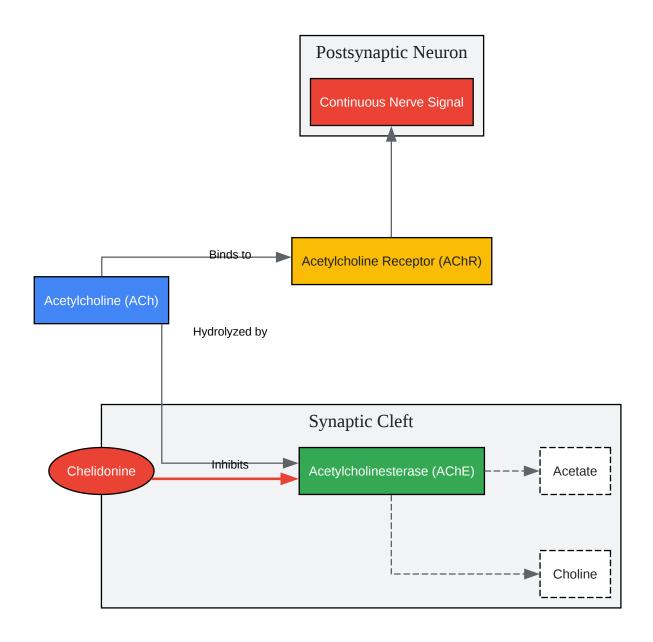
Data Analysis:

- Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.
- Compare the efficacy of the **chelidonine** treatments to the untreated control and the standard commercial pesticide.

Signaling Pathways and Experimental Workflows Signaling Pathway of Acetylcholinesterase (AChE) Inhibition

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by **chelidonine** in the insect nervous system.





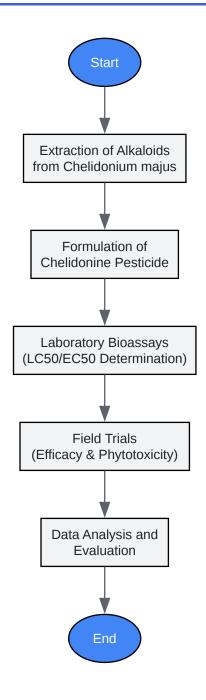
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Caption: Acetylcholinesterase (AChE) Inhibition by **Chelidonine**.

Experimental Workflow for Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the pesticidal efficacy of **chelidonine**.





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Caption: Workflow for Chelidonine Pesticide Efficacy Testing.

Stability and Storage

The stability of a **chelidonine**-based biopesticide is crucial for its commercial viability. Factors such as temperature, light, and pH can affect the degradation of the active compounds.



- Thermal Stability: **Chelidonine** has a melting point of 135-136°C, suggesting good thermal stability under normal storage conditions.[19] However, prolonged exposure to high temperatures should be avoided.
- Photostability: As with many natural compounds, chelidonine may be susceptible to
 photodegradation upon exposure to UV radiation.[20] Formulations should be stored in
 opaque containers to minimize light exposure. Further photostability studies are
 recommended to determine the rate of degradation under various light conditions.
- Storage Recommendations: It is recommended to store chelidonine extracts and formulations in a cool, dark, and dry place. For long-term storage, refrigeration at 2-8°C is advisable.[19]

Conclusion

Chelidonine presents a promising avenue for the development of effective and environmentally benign natural pesticides. Its dual action as an acetylcholinesterase inhibitor and a digestive enzyme disruptor in insects, along with its fungicidal properties, makes it a versatile candidate for integrated pest management programs. However, further research is essential to optimize formulations, establish clear field application guidelines for a wider range of crops and pests, and fully characterize its environmental fate and non-target effects. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals working towards the development and registration of chelidonine-based biopesticides.

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